molecular formula C9H18N2O B1492599 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane CAS No. 2092583-12-3

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane

Cat. No.: B1492599
CAS No.: 2092583-12-3
M. Wt: 170.25 g/mol
InChI Key: GURBJRKCTMCBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane is a bicyclic compound featuring a spiroacetal structure. This compound is part of the spiro[4.5]decane family, which consists of compounds with a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethylamine with a suitable dihalo compound followed by intramolecular cyclization. The reaction conditions often require the use of a strong base and a high-temperature environment to facilitate the formation of the spiroacetal ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spiroacetal chemistry.

  • Biology: The compound may be used as a probe to study biological systems, particularly those involving nitrogen and oxygen-containing functional groups.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane can be compared with other similar compounds such as 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane and 2-methyl-9-oxa-2,6-diazaspiro[4.5]decane. These compounds share the spiroacetal structure but differ in the placement and type of substituents on the ring system. The unique ethyl group in this compound contributes to its distinct chemical and physical properties compared to its analogs.

Comparison with Similar Compounds

  • 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane

  • 2-methyl-9-oxa-2,6-diazaspiro[4.5]decane

This comprehensive overview provides a detailed understanding of 9-Ethyl-2-oxa-6,9-diazaspiro[45]decane, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

9-ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-11-5-4-10-9(7-11)3-6-12-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURBJRKCTMCBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2(C1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Reactant of Route 2
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Reactant of Route 3
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Reactant of Route 4
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Reactant of Route 5
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.